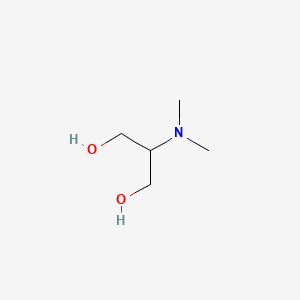

2-(Dimethylamino)propane-1,3-diol

Descripción general

Descripción

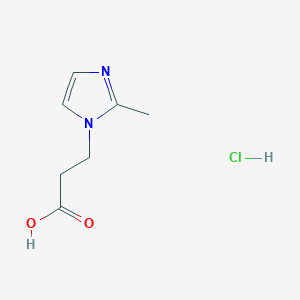

2-(Dimethylamino)propane-1,3-diol (DMAP) is a versatile, water-soluble, colorless solid that can be used as a reagent, catalyst, or intermediate in organic synthesis. It is an important building block for many pharmaceuticals and other products. DMAP has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, chiral drugs, and other bioactive molecules. DMAP has also been used in the development of new synthetic methods and in the preparation of a range of materials.

Aplicaciones Científicas De Investigación

MESNA for Chemically Assisted Tissue Dissection

Casale et al. (2010) discuss the use of MESNA (sodium-2-mercaptoethanesulfonate) for chemically assisted tissue dissection during surgical procedures. MESNA has been validated for this use and represents an important advance in the field, as it facilitates tissue dissection. The study provides a comprehensive overview of intraoperative applications of MESNA and its potential mechanisms. MESNA has shown success in easing abdominal myomectomies, excision of endometrial cysts, and ENT surgery. Its use in revision lumbar spine surgery resulted in easier surgeries and reduced postoperative complications. The high efficacy and favorable complication rates suggest that MESNA's use in surgical fields is expected to increase (Casale et al., 2010).

Safety and Hazards

The safety data sheet for “2-(Dimethylamino)propane-1,3-diol” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid contact with skin and eyes, and to use personal protective equipment .

Mecanismo De Acción

Target of Action

It is known to be used in industrial and scientific research .

Mode of Action

It’s known that the compound can react with a diverse set of electrophiles to result in functional diol intermediates .

Biochemical Pathways

It has been used in the synthesis of functional cyclic carbonate monomers through a two-step strategy .

Pharmacokinetics

Its storage temperature is recommended to be between 2-8°c , which may suggest its stability and potential bioavailability.

Result of Action

It has been used in the synthesis of functional cyclic carbonate monomers , suggesting its potential utility in polymer chemistry.

Action Environment

It is recommended to be stored in a dry environment at a temperature between 2-8°c , indicating that temperature and humidity may affect its stability.

Propiedades

IUPAC Name |

2-(dimethylamino)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUACAHUDGBWTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434787 | |

| Record name | 2-(Dimethylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78531-45-0 | |

| Record name | 2-(Dimethylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of poly(2-dimethylaminotrimethylene carbonate) (PDMATC) as described in the research?

A1: The research highlights the successful synthesis of PDMATC, a water-soluble polycarbonate, using 2-(Dimethylamino)propane-1,3-diol as a starting material []. This is significant because traditional ring-opening polymerization of the cyclic carbonate monomer, 2-dimethylaminotrimethylene carbonate (DMATC), with typical catalysts like Sn(Oct)2 was unsuccessful. The researchers discovered that using the enzyme Novozym-435 as a catalyst enabled the polymerization of DMATC, leading to the formation of PDMATC. This biocatalytic approach offers a potentially greener and more controlled method for synthesizing this type of water-soluble polycarbonate.

Q2: What are the potential advantages of PDMATC having this compound incorporated into its structure?

A2: While the research primarily focuses on the synthesis of PDMATC, the incorporation of this compound likely contributes to the polymer's water solubility. The presence of tertiary amine groups within the polymer structure can interact with water molecules through hydrogen bonding, enhancing its solubility. Furthermore, the research indicates that PDMATC exhibits low cytotoxicity and good degradability []. These characteristics make PDMATC a promising candidate for various biomedical applications where biocompatibility and controlled degradation are essential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1336363.png)

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)

![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)